Lanosterol-d6
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Overview
Description
Lanosterol is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol and other steroids in animals and fungi . The deuterated version, Lanosterol-d6, is often used in scientific research due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lanosterol-d6 involves the incorporation of deuterium atoms into the lanosterol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve high pressure and temperature to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified using techniques such as chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Lanosterol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert this compound into other sterols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used under controlled conditions.
Major Products: The major products formed from these reactions include different sterols and oxysterols, which have significant biological and chemical importance .
Scientific Research Applications
Lanosterol-d6 has a wide range of applications in scientific research:
Biology: Studied for its role in cholesterol biosynthesis and its effects on cellular processes.
Mechanism of Action
Lanosterol-d6 exerts its effects through various molecular targets and pathways:
Cholesterol Biosynthesis: this compound is a key intermediate in the biosynthesis of cholesterol.
Protein Aggregation Inhibition: this compound has been shown to inhibit the aggregation of crystallin proteins, which can lead to the formation of cataracts.
Comparison with Similar Compounds
Lanosterol-d6 is unique due to its deuterium atoms, which provide stability and make it useful as an internal standard. Similar compounds include:
Lanosterol: The non-deuterated form, which is a precursor to cholesterol and other steroids.
Cholesterol: A major sterol in animals, derived from lanosterol.
Oxysterols: Oxidized derivatives of lanosterol and cholesterol, involved in various biological processes.
This compound stands out due to its stability and utility in precise quantification and research applications.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1/i1D3,2D3 |
InChI Key |
CAHGCLMLTWQZNJ-BOJDFLINSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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